Allyl bromide
Overview
Description
Synthesis Analysis
Allyl bromide can be synthesized through various methods, including the reaction of allyl alcohol with hydrobromic acid or through the bromination of propene. Recent advancements in synthesis highlight efficient and stereoselective methods. For instance, clay-catalyzed syntheses of aryl-substituted allyl bromides from Baylis–Hillman adducts using sodium bromide under microwave irradiation have been reported, offering improved yields and rates (Yadav, Reddy, & Madan, 2001). Additionally, silica-supported sodium hydrogen sulfate has been used to catalyze the synthesis of allyl bromides, with the process being influenced by solvent choice and the nature of reacting metallic halides (Das, Banerjee, & Ravindranath, 2004).
Molecular Structure Analysis
The molecular structure of allyl bromide consists of a three-carbon allyl group attached to a bromine atom. This structure is pivotal in its reactivity, allowing for various nucleophilic substitutions and eliminations. The structure has been exploited in numerous synthesis reactions, including silver salt-mediated allylations and palladium-catalyzed cyclizations, to produce allylic amides and polysubstituted furans, respectively (Xiong, Wong, & Yeung, 2021); (Ma & Li, 2000).
Chemical Reactions and Properties
Allyl bromide participates in a range of chemical reactions, including nucleophilic substitutions and additions, owing to its reactive bromine atom. It serves as a precursor for the synthesis of various organic compounds, including allylic amides, dienes, and polysubstituted furans. Its reactivity with different nucleophiles under various catalytic conditions has been extensively studied, demonstrating its versatility in organic synthesis (Xiong et al., 2021); (Wang et al., 2016).
Physical Properties Analysis
The physical properties of allyl bromide, such as boiling point, density, and solubility, influence its handling and application in organic synthesis. Its volatility and reactivity with water necessitate careful storage and handling conditions.
Chemical Properties Analysis
The chemical properties of allyl bromide, including its reactivity patterns and the influence of various catalysts and reaction conditions on its transformations, are crucial for its application in organic synthesis. Studies have explored its reactions with a range of nucleophiles, highlighting the factors that influence yields and selectivity (Das et al., 2004); (Wang et al., 2016).
Scientific Research Applications
Use in Organic Synthesis and Manufacturing Allyl bromide is primarily used as a starting material or chemical intermediate in organic synthesis. It plays a significant role in the manufacturing of polymers, resins, synthetic perfumes, pharmaceuticals, agricultural chemicals, and other allyl compounds. Additionally, it has been identified as an insecticidal fumigant in crop protection (National Toxicology Program Genetically Modified Model Report, 2008).
Weed Management in Agriculture Allyl bromide has been explored as an alternative to methyl bromide for weed control in agriculture. Studies have shown its effectiveness in managing weeds in polyethylene-mulched tomato production, demonstrating its potential as a practical application for weed control in the absence of methyl bromide (Bangarwa, Norsworthy, & Gbur, 2012).
Photodissociation Dynamics Research has been conducted on the photodissociation dynamics of allyl bromide. This involves investigating the dissociation process when allyl bromide absorbs photons, which is significant for understanding its behavior in various chemical reactions (Park, Lee, & Jung, 2001).
Polymerization Processes Allyl bromide functions as an effective chain transfer agent in the radical polymerization of certain compounds. It aids in controlling molecular weight and end groups in polymer formation, which is crucial for developing materials with specific properties (Yamada, Kobatake, & Otsu, 1992).
Catalytic Reactions It has been used in palladium-catalyzed reactions involving acetylenes and organotin compounds. This highlights its role in facilitating complex chemical reactions that are important in synthesizing various organic compounds (Kosugi, Sakaya, Ogawa, & Migita, 1993).
Grignard-Type Reactions Allyl bromide is used in reactions involving carbonyl compounds containing a carboxyl group, leading to the formation of homoallylic alcohols or lactones. This demonstrates its versatility in organic synthesis (Wada, Honna, Kuramoto, & Miyoshi, 1997).
Safety And Hazards
Allyl bromide is highly flammable and toxic if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause genetic defects and cancer . It is advised to use personal protective equipment as required and to handle it only in a well-ventilated area .
Future Directions
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis have been reported . This methodology provides a series of general and mild approaches for diversification of alkylbenzenes and alkenes . The number of publications on metallaphoto-catalyzed allylic and benzylic C–H bond functionalization is rapidly increasing, indicating a promising future direction in this area .
properties
IUPAC Name |
3-bromoprop-1-ene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Record name | ALLYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID8024442 | |
Record name | Allyl bromide | |
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Molecular Weight |
120.98 g/mol | |
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Physical Description |
Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |
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Boiling Point |
158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |
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Flash Point |
28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |
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Solubility |
Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |
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Density |
1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |
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Vapor Density |
4.17 (Air = 1) | |
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Vapor Pressure |
136.0 [mmHg] | |
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Product Name |
Allyl bromide | |
Color/Form |
Colorless to light yellow liquid | |
CAS RN |
106-95-6 | |
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Melting Point |
-182 °F (USCG, 1999), -119 °C | |
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Synthesis routes and methods
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